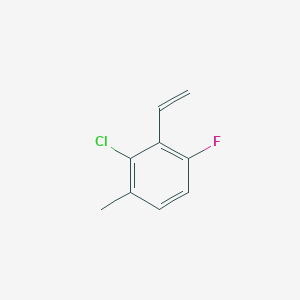
Benzene, 2-chloro-3-ethenyl-4-fluoro-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 2-chloro-3-ethenyl-4-fluoro-1-methyl-: is an aromatic compound with the molecular formula C9H8ClF It is a derivative of benzene, featuring chlorine, fluorine, ethenyl, and methyl substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-chloro-3-ethenyl-4-fluoro-1-methyl- typically involves multiple steps, starting from benzene. The introduction of substituents on the benzene ring can be achieved through electrophilic aromatic substitution reactions. For instance:
Chlorination: Benzene can be chlorinated using chlorine (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Fluorination: Fluorination can be achieved using reagents like hydrogen fluoride (HF) or other fluorinating agents.
Ethenylation: The ethenyl group can be introduced through a Friedel-Crafts alkylation reaction using ethenyl chloride (CH2=CHCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Methylation: The methyl group can be introduced using methyl chloride (CH3Cl) in the presence of AlCl3.
Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This might include optimizing reaction conditions, using continuous flow reactors, and employing catalysts that enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming products like carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be employed.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Ethyl-substituted derivatives.
Substitution: Compounds with different substituents replacing chlorine or fluorine.
Aplicaciones Científicas De Investigación
Chemistry: : The compound can be used as an intermediate in the synthesis of more complex organic molecules. Biology : It may be studied for its potential biological activity and interactions with biomolecules. Medicine : Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems. Industry : The compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of Benzene, 2-chloro-3-ethenyl-4-fluoro-1-methyl- depends on its interactions with other molecules. For example, in electrophilic aromatic substitution reactions, the compound can act as a nucleophile, where the benzene ring donates electrons to an electrophile, forming a sigma complex. The presence of electron-withdrawing groups like chlorine and fluorine can influence the reactivity and orientation of further substitutions.
Comparación Con Compuestos Similares
Benzene, 1-fluoro-4-methyl-: Similar structure but lacks the chlorine and ethenyl groups.
Benzene, 1-chloro-4-methyl-: Similar structure but lacks the fluorine and ethenyl groups.
Benzene, 2-chloro-4-fluoro-1-methyl-: Similar structure but lacks the ethenyl group.
Uniqueness: Benzene, 2-chloro-3-ethenyl-4-fluoro-1-methyl- is unique due to the combination of substituents, which can result in distinct chemical properties and reactivity patterns compared to its analogs
Propiedades
Número CAS |
828267-48-7 |
|---|---|
Fórmula molecular |
C9H8ClF |
Peso molecular |
170.61 g/mol |
Nombre IUPAC |
3-chloro-2-ethenyl-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C9H8ClF/c1-3-7-8(11)5-4-6(2)9(7)10/h3-5H,1H2,2H3 |
Clave InChI |
MVWYWQGPRWMIAV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)F)C=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide](/img/structure/B14226161.png)
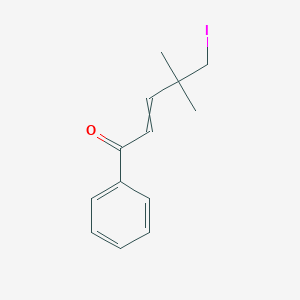
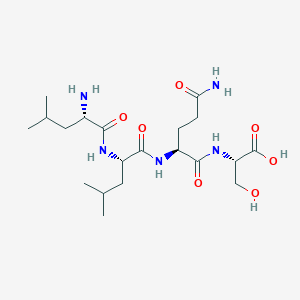
![Propyl methyl[(2S)-1-phenylpropan-2-yl]carbamate](/img/structure/B14226178.png)
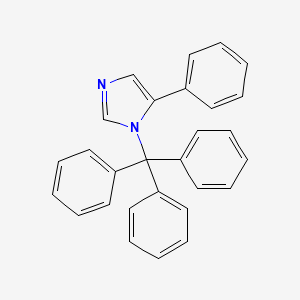
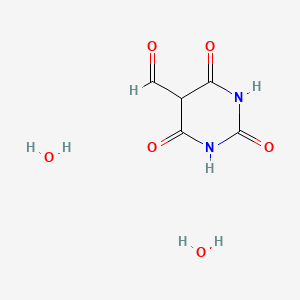
![N,N-Di([1,1'-biphenyl]-4-yl)perylen-3-amine](/img/structure/B14226187.png)
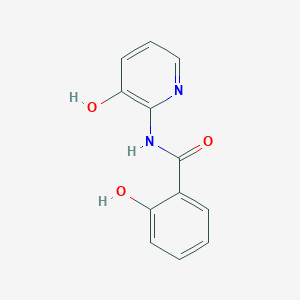
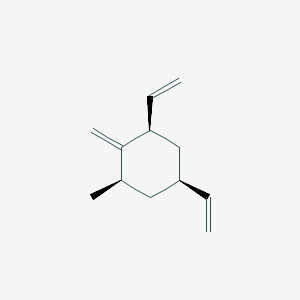
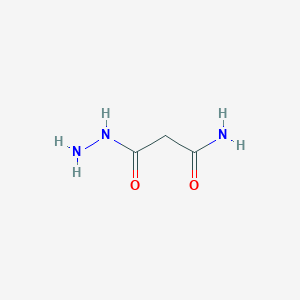
![L-Tyrosyl-3-[(3S)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B14226207.png)
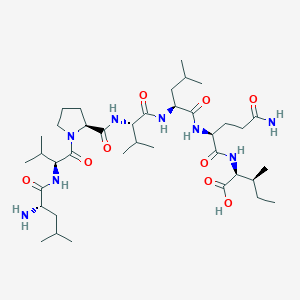
![Ethyl [(1S)-1-ethynyl-2,3-dihydroxycyclopentyl]acetate](/img/structure/B14226216.png)
![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226230.png)
